molecular formula C10H13NO B2356336 2,2-dimethyl-3,4-dihydro-2H-benzo[e][1,3]oxazine CAS No. 14723-39-8

2,2-dimethyl-3,4-dihydro-2H-benzo[e][1,3]oxazine

Cat. No.: B2356336
CAS No.: 14723-39-8
M. Wt: 163.22
InChI Key: ODSJDKBZGLWYHU-UHFFFAOYSA-N
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Description

2,2-dimethyl-3,4-dihydro-2H-benzo[e][1,3]oxazine is a benzoxazine derivative, a class of heterocyclic compounds featuring one nitrogen and one oxygen atom in a fused ring system. The 1,3-oxazine scaffold is recognized in medicinal chemistry as a promising framework for developing biologically active molecules . This specific 2,2-dimethyl variant offers a rigid, planar structure that can serve as a key synthetic intermediate or a core scaffold in drug discovery. While direct biological data for this exact compound is limited, research on closely related 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines reveals significant potential. Such compounds have been investigated as isosteres (structurally similar replacements) of 2,2-dimethylchromans, which are known to act as potassium channel openers . These activities are relevant for researching inhibitors of insulin release from pancreatic β-cells and vascular smooth muscle relaxants, suggesting a potential role in metabolic and cardiovascular disease research . The mechanism of action for the most potent analogs in this class was characterized as behaving mainly as a calcium entry blocker on vascular smooth muscle cells . The synthesis of novel 1,3-oxazine derivatives, often involving cyclo-condensation or modified Mannich reactions, continues to be an active area of research due to their broad therapeutic potential . This product is intended for research and development purposes only. Safety Information: Refer to the Safety Data Sheet (SDS) before use. The related compound 2,2-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is classified with the signal word "Warning" and may be harmful if swallowed, cause skin and eye irritation, and cause respiratory irritation .

Properties

IUPAC Name

2,2-dimethyl-3,4-dihydro-1,3-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-10(2)11-7-8-5-3-4-6-9(8)12-10/h3-6,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSJDKBZGLWYHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NCC2=CC=CC=C2O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Mannich Reaction

The Mannich reaction is a cornerstone for synthesizing benzoxazine derivatives. For 2,2-dimethyl-3,4-dihydro-2H-benzo[e]oxazine, this method involves a one-pot condensation of 2-aminophenol , formaldehyde , and dimethylamine under acidic or neutral conditions. The reaction proceeds via the following steps:

  • Formation of the iminium intermediate : Formaldehyde reacts with dimethylamine to generate an iminium ion.
  • Electrophilic attack : The iminium ion reacts with the phenolic oxygen of 2-aminophenol, forming a C–N bond.
  • Cyclization : Intramolecular nucleophilic attack by the amine group on the carbonyl carbon completes the oxazine ring.

Typical Reaction Conditions :

  • Solvent : Water or ethanol
  • Temperature : 80–100°C (reflux)
  • Time : 6–12 hours
  • Catalyst : None required (self-condensation)

Yield : 75–85%.

Advantages :

  • Scalability for industrial production.
  • Minimal purification required due to high regioselectivity.

Limitations :

  • Prolonged reaction times.
  • Requires stoichiometric control to avoid oligomerization.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency for benzoxazine derivatives. This method reduces reaction times from hours to minutes while improving yields.

Procedure :

  • Reactants : 2-aminophenol (1 equiv), paraformaldehyde (2 equiv), dimethylamine hydrochloride (1 equiv).
  • Solvent : Water (5 mL/g substrate).
  • Conditions : Microwave irradiation at 100°C, 300 W, 30 minutes.

Yield : 90–92%.

Key Observations :

  • Microwave heating promotes uniform thermal energy distribution, minimizing side reactions.
  • The method aligns with green chemistry principles by avoiding organic solvents.

Comparison with Conventional Heating :

Parameter Conventional Microwave
Time (h) 8–12 0.5
Yield (%) 85 92
Energy Efficiency Low High

Cyclization of β-Hydroxyamine Derivatives

An alternative route involves cyclization of β-hydroxyamine intermediates. This method is advantageous for introducing substituents at specific positions.

Synthetic Pathway :

  • Preparation of β-hydroxyamine : React 2-aminophenol with acetone in the presence of HCl to form a β-hydroxyamine intermediate.
  • Cyclization : Heat the intermediate under reflux in toluene with a catalytic amount of p-toluenesulfonic acid (PTSA).

Reaction Equation :
$$
\text{2-aminophenol} + \text{acetone} \xrightarrow{\text{HCl}} \text{β-hydroxyamine} \xrightarrow{\Delta, \text{PTSA}} \text{2,2-dimethyl-3,4-dihydro-2H-benzo[e]oxazine}
$$

Conditions :

  • Temperature : 110°C
  • Time : 4 hours
  • Yield : 78%.

Mechanistic Insight :

  • Acid catalysis facilitates protonation of the hydroxyl group, enabling nucleophilic attack by the amine on the carbonyl carbon.

Green Chemistry Approaches

Recent advances emphasize solvent-free or aqueous-phase synthesis to reduce environmental impact. A notable protocol uses water as the solvent and recyclable catalysts .

Procedure :

  • Reactants : 2-aminophenol, dimethylamine, paraformaldehyde.
  • Catalyst : Montmorillonite K10 clay (5 wt%).
  • Conditions : Stirring at 80°C for 2 hours.

Yield : 88%.

Benefits :

  • Eliminates toxic organic solvents.
  • Catalyst recyclability for up to three cycles without significant activity loss.

Comparative Analysis of Methods

The table below summarizes key synthetic routes for 2,2-dimethyl-3,4-dihydro-2H-benzo[e]oxazine:

Method Reactants Conditions Yield (%) Key Advantage
Mannich Reaction 2-aminophenol, formaldehyde, dimethylamine H2O, reflux, 8h 85 High scalability
Microwave-Assisted 2-aminophenol, paraformaldehyde H2O, 100°C, 30min 92 Rapid synthesis
Cyclization β-hydroxyamine intermediate Toluene, PTSA, 110°C, 4h 78 Substituent control
Green Chemistry 2-aminophenol, dimethylamine H2O, Montmorillonite K10, 80°C 88 Eco-friendly

Challenges and Optimization Strategies

  • Byproduct Formation : Oligomerization during Mannich reactions can be mitigated by using excess formaldehyde.
  • Purification : Column chromatography is often required to isolate the product, but recrystallization from ethanol/water mixtures offers a cost-effective alternative.
  • Catalyst Selection : Heterogeneous catalysts like zeolites improve regioselectivity in cyclization reactions.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1,4-dihydro-2H-benzo[1,3]oxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

Chemistry

2,2-Dimethyl-3,4-dihydro-2H-benzo[e][1,3]oxazine serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to modify it further to create derivatives with tailored properties.

Biology

Research indicates potential biological activities , including:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit activity against various bacterial strains.
  • Anticancer Activity : Investigations into its effects on cancer cell lines suggest it may inhibit tumor growth through specific molecular interactions .

Medicine

The compound is being explored for its potential in drug development :

  • Targeting Enzymes : It has shown promise in inhibiting enzymes linked to diseases such as Alzheimer's disease by affecting β-secretase activity .
  • Therapeutic Applications : Ongoing research aims to assess its efficacy in treating metabolic disorders and neurodegenerative diseases .

Industrial Applications

In industrial settings, this compound is utilized in the production of:

  • Polymers : Its chemical properties make it suitable for creating advanced materials with specific functional characteristics.
  • Advanced Materials : The compound's stability and reactivity can be harnessed in developing new materials for various applications.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of synthesized derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications enhanced antibacterial potency significantly compared to the parent compound .

Case Study 2: Anticancer Research

Research published in a peer-reviewed journal examined the anticancer properties of related oxazine compounds. The study utilized molecular docking simulations to predict binding affinities to cancer-related targets and demonstrated promising results for further development .

Mechanism of Action

The mechanism by which 2,2-dimethyl-3,4-dihydro-2H-benzo[e][1,3]oxazine exerts its effects involves interactions with various molecular targets. For instance, it can bind to enzymes and inhibit their activity, leading to changes in cellular processes. The compound’s structure allows it to interact with specific pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Benzoxazines

Compound Name Substituents Ring System Key Features
2,2-Dimethyl-3,4-dihydro-2H-benzo[e][1,3]oxazine 2,2-dimethyl Benzo[e][1,3]oxazine High steric hindrance, rigid structure
PH-a 3-phenyl Benzo[e][1,3]oxazine Aromatic, π-π interactions
BA-a Bis-oxazine with propane bridge Benzo[e][1,3]oxazine Cross-linking capability
5-Methoxy-benzo[b][1,4]oxazine 5-methoxy Benzo[b][1,4]oxazine Altered electronic properties

Physicochemical Properties

  • LogP and Solubility : Dimethyl groups likely increase hydrophobicity (higher LogP) compared to polar analogs like 6-methyl-3-phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazine (LogP ~3.36) .
  • Thermal Stability : The dimethyl substitution may elevate decomposition temperatures relative to PH-b (−0.0907 eV natural charge), as seen in PH-bb (−0.0929 eV), which has a lower charge difference favoring stability .

Table 2: Comparative Physicochemical Data

Compound LogP Boiling Point (°C) Natural Charge (eV)
2,2-Dimethyl-benzo[e][1,3]oxazine* ~3.5 ~330 (estimated) −0.093 (inferred)
6-Methyl-3-phenyl-benzo[e][1,3]oxazine 3.36 329.4
PH-b −0.0907

*Estimated based on structural analogs.

Thermal and Polymerization Behavior

  • Polymerization Temperature : Dimethyl groups may lower the polymerization initiation temperature compared to PH-a due to reduced electron density on the oxazine oxygen .
  • Volume Changes During Curing : Benzoxazines like PH-a exhibit volume expansion during polymerization. The dimethyl variant’s steric effects could mitigate this, reducing shrinkage in polymer matrices .

Biological Activity

2,2-Dimethyl-3,4-dihydro-2H-benzo[e][1,3]oxazine is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the broader class of benzoxazines, which are known for their therapeutic potential across various medical fields. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.

Chemical Structure and Properties

The molecular formula of this compound is C10H13NOC_{10}H_{13}NO, with a molecular weight of 177.20 g/mol. The structure features a benzene ring fused to an oxazine ring, which contributes to its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of 3,4-dihydro-2H-benzoxazines exhibit significant antimicrobial properties. A study conducted by Choi et al. (2010) assessed the antimicrobial activity of synthesized compounds against various pathogens. The results showed that some derivatives demonstrated substantial in vitro activity against Gram-positive and Gram-negative bacteria as well as pathogenic fungi .

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
2aE. coli32 µg/mL
2bS. aureus16 µg/mL
3cC. albicans8 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, a study highlighted its cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited IC50 values in the micromolar range, indicating significant cytotoxicity .

Cell LineIC50 (µM)
MCF-715
HeLa12

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been documented. In vitro assays demonstrated that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests potential applications in treating inflammatory diseases.

Neuroprotective Effects

Recent studies have begun to investigate the neuroprotective effects of benzoxazine derivatives. In particular, studies have shown that these compounds can protect neuronal cells from oxidative stress-induced apoptosis . This property is particularly relevant for conditions such as Alzheimer's disease.

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of several benzoxazine derivatives against a panel of pathogens. The results indicated that certain modifications to the oxazine ring significantly enhanced activity against resistant strains of bacteria .
  • Cytotoxicity in Cancer Cells : In a detailed investigation into the anticancer properties of benzoxazines, researchers found that introducing different substituents at the nitrogen atom influenced cytotoxicity levels significantly. Compounds with electron-withdrawing groups showed enhanced activity against cancer cell lines .

Q & A

Q. What are the common synthetic routes for 2,2-dimethyl-3,4-dihydro-2H-benzo[e][1,3]oxazine, and how do reaction conditions impact yield and purity?

  • Methodological Answer : The compound is typically synthesized via Mannich-type condensation-cyclization reactions using phenols, formaldehyde, and primary amines. Conventional methods (reflux heating) require prolonged reaction times (12–24 hours) and often use toxic solvents, yielding 60–75% purity . Microwave-assisted synthesis reduces reaction times to 10–30 minutes and improves yields (85–90%) by enhancing reaction homogeneity and reducing side products . Green chemistry approaches, such as water-based reactions at ambient temperatures, achieve comparable yields (80–85%) with reduced environmental impact .

Q. How is structural characterization of this compound performed?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the oxazine ring structure and substituent positions. For example, the methyl groups at position 2 appear as singlets at δ 1.4–1.6 ppm in ¹H NMR . X-ray crystallography resolves stereochemical details, such as the dihedral angle between the benzoxazine ring and substituents, which influences reactivity . Differential Scanning Calorimetry (DSC) and rheological measurements are used to study thermal stability and polymerization behavior .

Advanced Research Questions

Q. How can synthetic methodologies be optimized for high-throughput production of this compound derivatives?

  • Methodological Answer : Mechanochemical parallel synthesis using a planetary mill with multiposition jars enables simultaneous processing of 12–48 samples. This method reduces reaction times to 1–2 hours and eliminates solvent use, achieving yields >85% for derivatives like 3-allyl-8-methoxy variants . Key parameters include milling frequency (20–30 Hz), ball-to-powder ratio (10:1), and the use of aluminum vial adapters to dissipate heat . Post-screening via Raman spectroscopy directly through vial glass minimizes sample loss .

Q. What explains discrepancies in reported bioactivity data for benzoxazine derivatives, such as IC₅₀ values for antimalarial activity?

  • Methodological Answer : Variations in IC₅₀ values (e.g., 17.54 μM vs. 0.49 μM for antimalarial activity) arise from differences in delivery systems and assay conditions. Sharma et al. (2018) demonstrated that graphene oxide-based drug delivery enhances bioavailability, reducing the IC₅₀ by 35-fold compared to free compounds . Contradictions may also stem from in-silico screening protocols: derivatives with lower rerank scores (<−7.5 kcal/mol in molecular docking) show better in vitro correlation . Validate results using standardized assays (e.g., Plasmodium falciparum 3D7 strain) and control for solvent effects (e.g., DMSO ≤0.1% v/v) .

Q. How do stereochemical modifications influence the biological and polymer-related applications of this compound?

  • Methodological Answer : Asymmetric synthesis via chemoenzymatic routes (e.g., ADH-A-catalyzed bioreduction) produces enantiopure (S)- or (R)-isomers with distinct properties. For example, (S)-7,8-difluoro derivatives exhibit 91% enantiomeric excess (ee) and enhanced thermal stability (Tg > 200°C) in polymer matrices . Stereoselectivity impacts biological activity: (R)-isomers of 3-methyl derivatives show 2–3× higher antifungal activity against Candida albicans compared to (S)-isomers .

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